molecular formula C6H12N2 B7961094 5-Azaspiro[2.4]heptan-1-amine

5-Azaspiro[2.4]heptan-1-amine

Cat. No.: B7961094
M. Wt: 112.17 g/mol
InChI Key: ILZZJZJQDKNJOH-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-1-amine is a spirocyclic amine of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique spiro[2.4]heptane core, which incorporates a cyclopropane ring fused to a pyrrolidine system, presenting a three-dimensional scaffold that is highly valuable for exploring novel chemical space in drug design. The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. Its spirocyclic structure is known to impart conformational restriction, which can be critical for optimizing the potency, selectivity, and metabolic stability of drug candidates. Specifically, derivatives of the 5-azaspiro[2.4]heptane scaffold have been identified as key intermediates in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of Hepatitis C virus (HCV) infections . Furthermore, related 5-azaspiro[2.4]heptane amines serve as critical core scaffolds in the development of JAK1-selective inhibitors, which are being investigated as potential therapeutic agents for autoimmune diseases such as rheumatoid arthritis . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZZJZJQDKNJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Azaspiro 2.4 Heptan 1 Amine and Its Derivatives

Established Synthetic Routes to the Azaspiro[2.4]heptane Core

The construction of the 5-azaspiro[2.4]heptane framework can be achieved through various synthetic strategies, primarily involving the formation of the pyrrolidine (B122466) ring fused to a cyclopropane (B1198618) moiety.

Cyclization Reactions for Spirocyclic Construction

The key step in the synthesis of the 5-azaspiro[2.4]heptane core is the formation of the spirocyclic structure. Several cyclization strategies have been developed to achieve this.

One of the primary methods for constructing the pyrrolidine ring of the azaspiro[2.4]heptane system involves the intramolecular cyclization of a suitably functionalized cyclopropane derivative. A notable example is the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate for quinolone antibacterial agents. This process starts with the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, which, after further transformations, undergoes an intramolecular cyclization to form the desired spirocyclic amine. The high enantioselectivity (up to 98.7% ee) achieved in the hydrogenation step is crucial for producing the chiral spiro compound nih.gov.

Another approach involves the enantioselective synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir (B612246) mdpi.com. This synthesis utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analog, followed by further transformations to create a precursor that cyclizes to form the azaspiro[2.4]heptane ring mdpi.com.

While direct spirocyclization of a primary amine with a ketone to form the 5-azaspiro[2.4]heptane core is not extensively documented, related methodologies provide a conceptual basis for such transformations. The Kulinkovich-de Meijere reaction, for instance, allows for the synthesis of cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide organic-chemistry.orgorganic-chemistry.org. This reaction proceeds through a titanacyclopropane intermediate. The initial step involves the formation of an oxatitanacyclopentane, which then undergoes ring-opening and subsequent cyclization to yield the cyclopropylamine (B47189) organic-chemistry.org. This methodology could potentially be adapted to create precursors for the intramolecular formation of the 5-azaspiro[2.4]heptane ring.

Table 1: Key Features of the Kulinkovich-de Meijere Reaction

FeatureDescription
Reactants Grignard reagents (e.g., ethylmagnesium halides), N,N-dialkylamides
Reagent Titanium(IV) isopropoxide or methyltitanium triisopropoxide
Key Intermediate Titanacyclopropane
Product Cyclopropylamines
Advantages High yields, potential for stoichiometric use of valuable Grignard reagents with methyltitanium triisopropoxide
Approaches Involving Cyclopropane Derivatives and Aziridines

The synthesis of spiro-pyrrolidines can also be approached through reactions involving aziridines. While a direct synthesis of 5-azaspiro[2.4]heptane from a cyclopropane derivative and an aziridine (B145994) is not explicitly detailed in the provided context, the general reactivity of these strained rings suggests potential synthetic pathways. For instance, ring-opening of an activated cyclopropane by an aziridine nitrogen followed by intramolecular cyclization could, in principle, lead to the desired spirocycle.

Transition metal catalysis offers powerful tools for the construction of complex cyclic systems, including the 5-azaspiro[2.4]heptane core. Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been successfully employed to prepare 5-azaspiro[2.4]heptane derivatives in moderate to excellent yields tandfonline.comresearcher.life. This method is a versatile tool for creating functionalized and polysubstituted pyrrole (B145914) systems fused to a cyclopropane ring tandfonline.comresearcher.life.

Another relevant palladium-catalyzed method is the aza-Wacker-type intramolecular oxidative amination. This reaction has been used to synthesize aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides, demonstrating the utility of palladium in forming C-N bonds within a spirocyclic system containing a cyclopropane ring nih.gov.

Table 2: Palladium-Catalyzed Synthesis of 5-Azaspiro[2.4]heptane Derivatives

Starting MaterialCatalyst SystemProductYield
Alkynyl CarboxamidesPalladium Catalyst5-Azaspiro[2.4]heptane derivativesModerate to Excellent

Functionalization and Derivatization of the Spirocyclic Core

Once the 5-azaspiro[2.4]heptane core is synthesized, it can be further functionalized to produce a variety of derivatives with potential biological activity. A common strategy is the protection of the nitrogen atom, for example, with a tert-butoxycarbonyl (Boc) group, which allows for selective reactions at other positions of the molecule mdpi.com. The synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a prime example of such a derivatization, creating a valuable building block for more complex molecules mdpi.comgoogle.com.

The amino group of 5-azaspiro[2.4]heptan-1-amine can be acylated to form amides or undergo reductive amination to introduce various substituents. The presence of the primary amine also allows for the incorporation of this scaffold into peptide chains, creating peptidomimetics with constrained conformations. Furthermore, N-alkylation of the secondary amine within the pyrrolidine ring is a common method for introducing diversity fabad.org.tr. For instance, chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents have been synthesized, highlighting the importance of this scaffold in drug discovery acs.org.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of aniline (B41778) derivatives and other nitrogen-containing compounds. rsc.orgnih.gov These reactions have become invaluable in pharmaceutical synthesis due to their versatility and reliability under user-friendly conditions. nih.gov In the context of this compound, these methods can be employed to introduce aryl or heteroaryl substituents onto the nitrogen atom of the spirocycle.

The general principle of these reactions involves the coupling of an amine with an aryl or vinyl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency and scope of the reaction. Common ligands include phosphines such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). researchgate.net

While direct examples of palladium-catalyzed cross-coupling reactions specifically with this compound are not extensively detailed in the provided search results, the general applicability of these methods to primary and secondary amines suggests their utility in derivatizing this spirocyclic amine. researchgate.net For instance, the Buchwald-Hartwig amination, a prominent palladium-catalyzed C-N bond-forming reaction, is widely used for the N-arylation of a variety of amines. researchgate.net

A typical reaction scheme would involve the following components:

ComponentRoleExample
AmineNucleophileThis compound
Aryl/Vinyl HalideElectrophileBromobenzene
Palladium Pre-catalystCatalystPd(dba)2
LigandStabilizes catalystBINAP
BaseActivates amineNaOtBu
SolventReaction mediumToluene

This methodology allows for the introduction of a wide range of substituents, providing a pathway to a diverse library of this compound derivatives for further biological evaluation.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. rsc.org This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

This compound, with its primary amine functionality, can act as a potent nucleophile in SNAr reactions. This allows for the direct attachment of the spirocyclic moiety to electron-deficient aromatic systems.

The general mechanism of an SNAr reaction proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.

A representative SNAr reaction involving this compound is depicted below:

Figure 1: General scheme of an SNAr reaction with this compound.

The reactivity in SNAr reactions is influenced by several factors:

FactorInfluence on Reaction Rate
Electron-withdrawing groups Strong EWGs (e.g., -NO2, -CN) increase the rate by stabilizing the Meisenheimer complex.
Leaving group The rate is generally F > Cl > Br > I, as the more electronegative halogen enhances the electrophilicity of the carbon being attacked.
Solvent Polar aprotic solvents are typically used to solvate the cation and not the nucleophile.
Base A base is often used to deprotonate the amine, increasing its nucleophilicity. rsc.org

This strategy provides a straightforward method for synthesizing derivatives of this compound bearing a wide range of electron-deficient aromatic and heteroaromatic substituents.

Role of Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like this compound and its derivatives, protecting group strategies are of paramount importance. jocpr.com Protecting groups are used to temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions during subsequent synthetic transformations. jocpr.com

The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com For amines, common protecting groups include carbamates, such as the tert-butoxycarbonyl (Boc) group.

In the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral agent ledipasvir, the Boc group is utilized to protect the nitrogen atom of the pyrrolidine ring. mdpi.com This protection allows for selective transformations on other parts of the molecule without affecting the secondary amine. The Boc group is stable to a range of reaction conditions but can be readily removed under acidic conditions.

The following table summarizes common protecting groups for amines and their typical cleavage conditions:

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H2, Pd/C)
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine)

An effective protecting group strategy is essential for achieving high yields and purity in the synthesis of complex molecules like this compound derivatives.

Advanced and Stereoselective Synthesis of Azaspiro[2.4]heptane Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for compounds like this compound is a critical area of research. Asymmetric catalysis, in particular, offers an efficient way to produce enantiomerically pure compounds. nih.gov

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral substrates, such as alkenes, ketones, and imines. ethz.ch This technique employs a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction, leading to the formation of a single enantiomer of the product. ethz.ch

The synthesis of chiral 5-azaspiro[2.4]heptane derivatives has been successfully achieved through asymmetric hydrogenation. For example, the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane has been accomplished via the highly effective asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. nih.gov

Enantioselective Hydrogenation with Chiral Catalysts

The key to successful enantioselective hydrogenation is the use of a chiral catalyst, which is typically a transition metal complexed with a chiral ligand. ajchem-b.com Rhodium, ruthenium, and iridium are common metals used in these catalysts, with chiral phosphine (B1218219) ligands being frequently employed. ajchem-b.comresearchgate.net

In the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, was used to achieve high enantioselectivities (up to 98.7% ee). nih.gov The chiral ligand, (S)-SunPhos, creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.

The performance of chiral catalysts in enantioselective hydrogenation can be influenced by several factors, including the structure of the substrate, the choice of metal and ligand, and the reaction conditions such as solvent, temperature, and hydrogen pressure. ethz.ch

The following table provides examples of chiral catalysts and their applications in asymmetric hydrogenation:

Catalyst SystemSubstrate TypeProduct TypeReference
[RuCl(benzene)(S)-SunPhos]ClProtected α-amino ketoneChiral spirocyclic amine nih.gov
Rh-BINAPEnamideChiral amino acid derivative nih.gov
Ir-SpiroPAPRacemic α-substituted lactoneChiral diol ajchem-b.com

The development of new and more efficient chiral catalysts continues to be an active area of research, enabling the synthesis of a wide range of complex chiral molecules, including derivatives of this compound, with high stereocontrol.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a pathway to enantiomerically pure compounds by temporarily incorporating a chiral moiety that directs the stereochemical outcome of a reaction. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles can be illustrated through methodologies applied to structurally related spirocyclic amines.

One notable strategy involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines, which has been successful in preparing enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes rsc.org. This approach underscores the utility of sulfinimines as effective chiral auxiliaries in controlling the stereochemistry of nucleophilic additions to form spirocyclic systems. The general principle involves the temporary attachment of a chiral group to a prochiral substrate, which then biases the approach of a reactant to one face of the molecule, leading to a high degree of stereoselectivity. After the desired transformation, the auxiliary can be cleaved and ideally recycled wikipedia.orgsigmaaldrich.com.

Commonly employed chiral auxiliaries in asymmetric synthesis include oxazolidinones, popularized by David A. Evans, and pseudoephedrine amides. These auxiliaries have proven effective in a variety of transformations, including alkylations and aldol (B89426) reactions, by providing steric hindrance that directs the formation of one stereoisomer over another wikipedia.org.

Chiral Auxiliary TypeGeneral Application in Asymmetric SynthesisPotential Relevance to Azaspiro[2.4]heptane Synthesis
Sulfinimines (e.g., Davis-Ellman) Diastereoselective addition of nucleophiles to imines.Applicable to the synthesis of chiral spirocyclic amines through stereocontrolled C-C bond formation.
Oxazolidinones (e.g., Evans) Control of stereochemistry in alkylation, aldol, and Diels-Alder reactions.Could be employed in the synthesis of functionalized precursors to 5-azaspiro[2.4]heptane systems.
Pseudoephedrine Amides Stereoselective alkylation of enolates.Potentially useful for introducing chirality in intermediates leading to the spirocyclic core.

Phase Transfer Catalysis for Enantiocontrol

Phase transfer catalysis (PTC) has emerged as a powerful technique for achieving enantioselective synthesis, particularly in the formation of complex molecules like 5-azaspiro[2.4]heptane derivatives. This method facilitates the reaction between reactants in different phases (e.g., aqueous and organic) through the use of a catalyst that transfers one reactant across the phase boundary.

A significant advancement in this area is the catalytic and enantioselective preparation of a key precursor to (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid mdpi.com. This process involves a one-pot double allylic alkylation of a glycine imine analog in the presence of a cinchonidine-derived catalyst under phase transfer conditions mdpi.com. The reaction conditions were optimized to achieve high yield and enantioselectivity.

The study found that the choice of solvent, base, and temperature significantly impacted the outcome. The highest yield of 71% and an enantiomeric ratio of 95:5 were achieved using a slight excess of the dibromide reactant in a toluene/CH2Cl2 solvent mixture with potassium hydroxide (B78521) (KOH) as the base, at a reaction temperature of -20 °C for 7 hours mdpi.com. Temperatures below -20 °C led to a dramatic decrease in yield, while temperatures above 0 °C resulted in a significant loss of enantioselectivity mdpi.com.

ParameterConditionOutcome
Catalyst Cinchonidine-derivedHigh enantioselectivity (95:5 e.r.)
Reactants Glycine imine analog, dibromideFormation of the spirocyclic precursor
Base Potassium Hydroxide (KOH)Facilitates the alkylation reaction
Solvent Toluene/CH2Cl2Optimal for the reaction
Temperature -20 °CBalances reaction rate and enantioselectivity
Yield 71%Under optimized conditions

Strategies for Stereochemical Control in Spirocyclic Systems

Achieving a high degree of stereochemical control is a central challenge in the synthesis of complex spirocyclic systems such as 5-azaspiro[2.4]heptane derivatives. Several strategies have been developed to address this, ensuring the desired spatial arrangement of atoms in the final product.

One effective method is the asymmetric hydrogenation of a prochiral precursor. This has been successfully applied in the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a key component of certain quinolone antibacterial agents nih.gov. This process utilized a Ruthenium catalyst with the chiral ligand (S)-SunPhos, [RuCl(benzene)(S)-SunPhos]Cl, to achieve high enantioselectivities of up to 98.7% ee nih.gov. This demonstrates the power of catalytic asymmetric reactions in establishing key stereocenters.

Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (B1210297). This method provides a direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes, which are valuable structural motifs in drug discovery rsc.org. This reaction constructs the spirocyclic core and introduces multiple stereocenters in a single, highly controlled step.

Further control over stereochemistry can be achieved through diastereoselective reactions , where an existing chiral center in the molecule directs the formation of a new one. The aforementioned use of chiral auxiliaries like Davis-Ellman's sulfinimines is a prime example of this approach rsc.org.

StrategyDescriptionExample Application
Asymmetric Hydrogenation Catalytic reduction of a prochiral double bond using a chiral catalyst to create a stereocenter.Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane using a [RuCl(benzene)(S)-SunPhos]Cl catalyst nih.gov.
Asymmetric 1,3-Dipolar Cycloaddition A cycloaddition reaction using a chiral catalyst to control the stereochemical outcome of the newly formed spirocycle.Formation of 5-aza-spiro[2.4]heptane motifs from azomethine ylides and ethyl cyclopropylidene acetate rsc.org.

Scalability and Process Optimization in Azaspiro[2.4]heptane Synthesis

The transition from laboratory-scale synthesis to larger, multigram production is a critical step in the development of pharmaceutically relevant compounds. This section explores the efforts and strategies for scaling up the synthesis of 5-azaspiro[2.4]heptane and its derivatives, focusing on process optimization and industrial applications.

Development of Multigram Synthesis Protocols

While specific multigram synthesis protocols for this compound were not detailed in the provided search results, the development of such protocols for structurally related spirocyclic amines provides valuable insights into the methodologies that could be applied. For instance, an efficient approach for the multigram synthesis of 3-azabicyclo[3.1.1]heptanes has been described, which relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane (B1203170) derivative sigmaaldrich.com. This highlights the importance of robust and high-yielding key steps in a synthetic sequence designed for scale-up.

Furthermore, synthetic approaches toward the multigram preparation of spirocyclic α,α-disubstituted pyrrolidines have been discussed, emphasizing the need for optimization of existing methods and the development of novel, scalable routes. These studies often involve a shift from more complex or hazardous reagents to those that are more amenable to large-scale operations.

Optimization of Reaction Yields and Efficiency

General principles of process optimization in active pharmaceutical ingredient (API) synthesis include minimizing the number of synthetic steps, maximizing yields, ensuring the availability and low cost of starting materials, and avoiding hazardous reagents and extreme reaction conditions rsc.org. The use of automated systems and Bayesian optimization algorithms is also becoming increasingly relevant for the rapid optimization of multistep continuous flow processes, leading to higher yields, increased purity, and reduced waste.

Industrial Applications of Synthetic Routes

The synthetic routes to 5-azaspiro[2.4]heptane derivatives have significant industrial applications, most notably in the pharmaceutical sector. A key example is the use of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a crucial building block in the industrial synthesis of Ledipasvir mdpi.com. Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of a widely used antiviral treatment mdpi.com. The development of an efficient and enantioselective synthesis for this spirocyclic amino acid is therefore of high commercial importance.

The broader class of spirocyclic amines is increasingly being incorporated into drug candidates due to their unique three-dimensional structures, which can lead to improved pharmacological properties. The industrial synthesis of various approved drugs containing a spirocycle, such as Buspirone and Guanadrel, often involves multi-step sequences that have been optimized for large-scale production mdpi.com.

CompoundIndustrial Relevance
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Key intermediate in the synthesis of the antiviral drug Ledipasvir mdpi.com.
(S)-7-amino-5-azaspiro[2.4]heptane moiety Component of quinolone antibacterial agents nih.gov.

Applications of 5 Azaspiro 2.4 Heptan 1 Amine in Medicinal Chemistry and Drug Discovery

Contribution of Azaspiro[2.4]heptane Scaffolds to Drug Design Principles

The rigid and defined three-dimensional structure of the azaspiro[2.4]heptane scaffold provides a robust platform for the strategic design of new drug candidates. Its incorporation into molecules can profoundly influence their biological and pharmacological properties.

Three-Dimensional Ligand-Protein Interaction Enhancement

The well-defined three-dimensional geometry of the azaspiro[2.4]heptane scaffold is instrumental in optimizing interactions between a ligand and its protein target. The fixed orientation of substituents allows for precise placement of pharmacophoric features to engage with specific residues in a binding pocket. This can enhance binding through directional interactions such as hydrogen bonds and can optimize van der Waals and hydrophobic contacts within the active site researchgate.net. By presenting chemical groups in distinct vectors in 3D space, the scaffold enables a more nuanced and potentially stronger interaction than might be achievable with flatter, more conformationally flexible structures researchgate.net.

Strategic Value for Novel Chemical Entity Generation

Azaspiro[2.4]heptane scaffolds serve as innovative bioisosteres for more common cyclic amines like piperidine, which is present in numerous FDA-approved drugs nih.gov. By replacing these conventional rings with a spirocyclic analogue, chemists can generate novel chemical entities with distinct structural and biological properties. This approach allows for the exploration of new chemical space and the development of compounds with unique intellectual property profiles. The utility of this scaffold is demonstrated by its incorporation into key intermediates for various therapeutic agents, including quinolone antibacterial agents and the potent antiviral drug ledipasvir (B612246), used in the treatment of Hepatitis C nih.govmdpi.com.

Modulation of Key Pharmacokinetic Properties

The structural characteristics of the 5-azaspiro[2.4]heptane core can have a significant and positive impact on the pharmacokinetic (PK) profile of a drug candidate. The modulation of properties such as absorption, distribution, metabolism, and excretion (ADME) is critical for clinical success. Research into potent orexin (B13118510) receptor antagonists revealed that the incorporation of a 5-azaspiro[2.4]heptane scaffold led to the discovery of a lead compound with good oral bioavailability and brain penetration in preclinical rat models nih.gov.

Table 1: Pharmacokinetic Properties of a Lead Compound Featuring the 5-Azaspiro[2.4]heptane Scaffold nih.gov
PropertyObservation
Cytochrome P450 InhibitionLow potential
Brain PenetrationGood
Oral Bioavailability (in rats)Good

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity wikipedia.orgsumathipublications.com. By making systematic modifications to a molecule's structure, researchers can understand which parts are responsible for its effects and optimize them to enhance potency or selectivity collaborativedrug.com.

Elucidation of Spiro-Structure Influence on Biological Activity

The influence of the spiro-structure on biological activity is a key area of investigation. SAR studies allow researchers to directly compare the effects of incorporating a spirocyclic scaffold versus a simpler monocyclic or acyclic one. A notable example comes from the development of orexin antagonists, where a class of compounds based on a 4,4-disubstituted piperidine core was modified. Replacing the piperidine with a 5-azaspiro[2.4]heptane scaffold led to the discovery of a new class of potent dual antagonists for both orexin 1 and orexin 2 receptors nih.gov. This demonstrates that the spiro-center is not merely a passive linker but an active contributor to the molecule's pharmacological profile, influencing its interaction with and selectivity for its biological targets.

Table 2: SAR Shift from Piperidine to 5-Azaspiro[2.4]heptane Scaffold nih.gov
Original ScaffoldNew ScaffoldResulting Activity Profile
4,4-Disubstituted Piperidine5-Azaspiro[2.4]heptanePotent dual orexin 1 and orexin 2 receptor antagonism

Analysis of Substitution Effects on Efficacy and Selectivity

The substitution pattern on the 5-azaspiro[2.4]heptane core plays a critical role in determining the efficacy and selectivity of its derivatives as therapeutic agents. Research into orexin receptor antagonists has demonstrated that strategic modifications to this scaffold can significantly influence binding affinity for the OX1 and OX2 receptors.

Initially developed from a series of 4,4-disubstituted piperidines, the 5-azaspiro[2.4]heptane framework was identified as a novel class of dual orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that an optimally substituted benzyl group is crucial for activity at the OX1 receptor. doi.org Further refinements, combining these substitutions with other structural modifications, led to the identification of compounds with significantly improved potency and selectivity. doi.org For instance, one derivative, compound 73 (RTIOX-251), exhibited a dissociation constant (Ke) of 16.1 nM for the OX1 receptor and a remarkable 620-fold selectivity over the OX2 receptor. doi.org

In a different therapeutic area, a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been described with high affinity and selectivity for the dopamine (B1211576) D3 receptor (D3R). wikipedia.org These compounds also demonstrated high selectivity over the hERG channel, a critical factor in cardiac safety. wikipedia.org

The following table summarizes the impact of substitutions on the selectivity of 5-azaspiro[2.4]heptane derivatives for different receptors.

Target ReceptorKey Substitution InsightsResulting Selectivity
Orexin 1 (OX1)Optimally substituted benzyl group is critical for activity.High selectivity over the Orexin 2 (OX2) receptor can be achieved.
Dopamine D3 (D3R)Introduction of a 1,2,4-triazolyl moiety.High affinity and selectivity for the D3 receptor.

Development and Refinement of Pharmacophore Models

Pharmacophore modeling is a crucial computational tool in drug design that defines the essential spatial arrangement of features a molecule must possess to interact with a specific biological target. For derivatives of 5-azaspiro[2.4]heptan-1-amine, pharmacophore models have been instrumental in understanding their interaction with receptors and in guiding the design of new, more potent, and selective compounds.

In the context of orexin receptor antagonists, pharmacophore models are developed based on the structures of highly active and selective ligands. ajchem-a.comajchem-a.com These models typically highlight key features such as hydrophobic regions, hydrogen bond acceptors and donors, and aromatic rings, and their specific spatial relationships. For the 5-azaspiro[2.4]heptane-based orexin antagonists, the model would incorporate the key benzyl group and other substituents that contribute to high-affinity binding. doi.orgresearchgate.net

Similarly, for the dopamine D4 receptor antagonists, a pharmacophore model was developed based on a set of structurally diverse and high-affinity compounds. nih.govresearchgate.net This model helps to rationalize the enantioselectivity observed in these compounds by considering the conformational energies required for the different enantiomers to adopt the proposed bioactive conformation. nih.govresearchgate.net A key finding from this modeling is that while the bioactive conformations for D2 and D4 receptor antagonists are very similar, the major determinant for selectivity is the nature of the interactions between the receptor and the aromatic ring systems of the ligands. nih.govresearchgate.net

The general features of a pharmacophore model for 5-azaspiro[2.4]heptane-based antagonists would likely include:

A central hydrophobic core provided by the spirocyclic system.

Specific locations for aromatic and/or hydrophobic groups.

Defined vectors for hydrogen bond donors and acceptors.

A positive ionizable feature, often corresponding to the amine group.

These models are continuously refined as new SAR data becomes available, leading to more accurate predictions and the successful design of novel therapeutic agents.

Emerging Therapeutic Applications and Biological Targets

The versatility of the 5-azaspiro[2.4]heptane scaffold has led to its exploration in a variety of emerging therapeutic areas, particularly as a core structure for enzyme inhibitors.

Azaspiro[2.4]heptane Derivatives as Enzyme Inhibitors

Hepatitis C virus (HCV) non-structural protein 5A (NS5A) is a clinically validated target for antiviral therapy. wikipedia.orgcore.ac.uknih.gov Inhibitors of NS5A are a key component of modern direct-acting antiviral (DAA) regimens for HCV. wikipedia.orgcore.ac.uknih.gov While extensive research has led to the discovery of potent NS5A inhibitors with diverse chemical scaffolds, a review of the current literature does not prominently feature derivatives of this compound for this specific application. The structure-activity relationships of known NS5A inhibitors often center around a symmetrical core with imidazole-proline-like structures. wikipedia.orgtulane.edu

Janus Kinase 1 (JAK1): The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Selective inhibition of JAK1 is a promising therapeutic strategy for autoimmune diseases. A significant development in this area is the design of a selective JAK1 inhibitor based on a 5-azaspiro[2.4]heptan-7-amine core. nih.gov

The compound, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, was designed by combining the 7-deazapurine motif of the known JAK inhibitor tofacitinib with the 5-azaspiro[2.4]heptan-7-amine scaffold. nih.gov This novel compound demonstrated a high potency against JAK1 with an IC50 value of 8.5 nM and a 48-fold selectivity over JAK2. nih.gov The in vitro and in vivo profiles of this compound highlighted its potential as a lead for developing new JAK1-selective therapies. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is another non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.govbiorxiv.orgmdpi.commdpi.com A wide array of BTK inhibitors with various scaffolds have been developed. However, based on a review of the available scientific literature, the 5-azaspiro[2.4]heptane scaffold is not a commonly reported core structure in the design of BTK inhibitors.

Src homology 2-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a key target in oncology. nih.gov As a non-receptor protein tyrosine phosphatase, it is involved in the MAPK signaling pathway and plays a role in cell growth and differentiation. nih.gov The 5-azaspiro[2.4]heptane moiety has been incorporated into novel allosteric inhibitors of SHP2. nih.gov

In the development of 5-azaquinoxaline derivatives as SHP2 inhibitors, the azaspiro[2.4]heptane ring system was explored as a means to improve compound permeability. nih.gov While a compound containing the 5-azaspiro[2.4]heptane-based moiety showed better permeability, its cellular activity was significantly lower than the parent compound. nih.gov However, this exploration demonstrates the utility of the azaspiro[2.4]heptane scaffold in fine-tuning the physicochemical properties of drug candidates.

The following table presents data on a 5-azaspiro[2.4]heptane derivative investigated as an SHP2 inhibitor.

CompoundScaffold FeaturePermeabilityCellular Activity
Compound 225-Azaspiro[2.4]heptaneImprovedSignificantly Lower

Interaction with Specific Receptor Systems

The 5-azaspiro[2.4]heptane framework has been successfully incorporated into molecules designed to interact with specific receptor systems, demonstrating its versatility as a pharmacophore.

Orexin Receptors: Derivatives of 5-azaspiro[2.4]heptane have been identified as potent dual antagonists for orexin 1 and orexin 2 receptors. Starting from a series of 4,4-disubstituted piperidines, researchers developed a class of 5-azaspiro[2.4]heptane-based compounds with significant potential for treating sleep disorders. Optimization of this series led to the discovery of lead compounds with not only high receptor affinity but also favorable pharmacokinetic profiles, including good brain penetration and oral bioavailability in preclinical studies.

Dopamine D3 Receptors: A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been developed as potent and selective antagonists of the dopamine D3 receptor. These compounds exhibit high affinity for the D3 receptor and have been characterized for their pharmacokinetic properties both in vitro and in vivo. The development of such selective antagonists is of interest for the treatment of various central nervous system disorders.

Table 1: 5-Azaspiro[2.4]heptane Derivatives and Their Receptor Interactions

Derivative Class Target Receptor(s) Therapeutic Area Key Findings
5-Azaspiro[2.4]heptanes Orexin 1 and Orexin 2 Sleep Disorders Potent dual antagonists with good brain penetration and oral bioavailability.
1,2,4-Triazolyl 5-azaspiro[2.4]heptanes Dopamine D3 CNS Disorders High affinity and selectivity for the D3 receptor with favorable pharmacokinetic properties.

Building Blocks for Anti-Infective Agents (e.g., Quinolone Antibacterials)

The this compound moiety has been effectively utilized as a building block in the synthesis of novel anti-infective agents, particularly in the class of quinolone antibacterials. Its incorporation at the C-7 position of the quinolone scaffold has been shown to enhance antibacterial activity and broaden the spectrum of activity.

One notable example is a series of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines. These compounds were designed to combat respiratory tract infections and have demonstrated potent in vitro activity against a range of pathogens, including:

Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus.

Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis.

Atypical pathogens including Chlamydia pneumoniae and Mycoplasma pneumoniae.

Furthermore, these compounds have shown efficacy against multidrug-resistant Streptococcus pneumoniae (MDRSP) and quinolone-resistant and methicillin-resistant Staphylococcus aureus (MRSA). The lead compound from this series also exhibited excellent in vivo activity in a murine pneumonia model.

Table 2: Antibacterial Activity of a Quinolone with a this compound Moiety

Pathogen Type Resistance Profile Activity
Streptococcus pneumoniae Gram-positive Multidrug-resistant Potent
Staphylococcus aureus Gram-positive Quinolone-resistant, Methicillin-resistant Potent
Haemophilus influenzae Gram-negative - Potent
Moraxella catarrhalis Gram-negative - Potent
Chlamydia pneumoniae Atypical - Potent
Mycoplasma pneumoniae Atypical - Potent

Development in Diverse Disease Areas (e.g., Oncology, Autoimmune Disorders)

While the 5-azaspiro[2.4]heptane scaffold has seen significant application in the development of anti-infective and central nervous system-targeted agents, its documented use in the fields of oncology and autoimmune disorders is less prevalent in the scientific literature. The inherent properties of this scaffold, such as its conformational rigidity and ability to present substituents in well-defined spatial orientations, suggest its potential as a core structure for the design of novel therapeutics in these and other disease areas. However, specific examples of this compound derivatives being advanced as treatments for cancer or autoimmune conditions are not widely reported.

Utility as Advanced Synthetic Building Blocks

Beyond its direct incorporation into bioactive molecules, this compound and its derivatives serve as advanced building blocks for the synthesis of more complex molecular architectures, including non-natural amino acids and intricate polycyclic systems.

Incorporation into Non-Natural Amino Acid Analogues

The rigid framework of the 5-azaspiro[2.4]heptane moiety makes it an attractive scaffold for the synthesis of non-natural amino acid analogues. These modified amino acids can be used to introduce conformational constraints into peptides, which can be crucial for enhancing biological activity and stability.

A significant application in this area is the use of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a key building block in the synthesis of the antiviral drug Ledipasvir. researchgate.net Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The spirocyclic proline analogue provides a specific conformational element that is important for the drug's high potency. The synthesis of this key intermediate has been achieved through enantioselective methods, highlighting the importance of stereochemical control in the preparation of these building blocks. researchgate.net

Construction of Complex Polycyclic and Angular Spirocycles

The 5-azaspiro[2.4]heptane core is a foundational element for the construction of more elaborate polycyclic and angular spirocyclic systems. Diversity-oriented synthesis approaches have been developed to rapidly access a variety of heterocyclic spirocycles, including 5-azaspiro[2.4]heptanes. nih.gov These methods often involve multicomponent reactions followed by cyclization strategies such as ring-closing metathesis, epoxide opening, or reductive amination. nih.gov

The resulting functionalized spirocycles are valuable scaffolds for drug discovery, offering a high degree of three-dimensionality and structural novelty. While the primary focus has often been on the synthesis of the initial spirocyclic core, these structures hold the potential to be further elaborated into more complex polycyclic architectures through subsequent annulation or rearrangement reactions. This opens up possibilities for creating unique molecular frameworks with potential applications in various areas of medicinal chemistry.

Computational and Theoretical Investigations of Azaspiro 2.4 Heptan 1 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational to understanding the spatial arrangement of atoms in 5-azaspiro[2.4]heptan-1-amine and its derivatives. These computational techniques allow for the exploration of the molecule's potential energy surface to identify stable, low-energy conformations. The presence of the spirocyclic system, which consists of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring, imparts significant conformational constraints. mdpi.com

The pyrrolidine ring in the 5-azaspiro[2.4]heptane system can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation preferred by this compound will be influenced by the stereochemistry at the spiro center and the position of the amine substituent. Quantum mechanics (QM) and molecular mechanics (MM) are two primary computational methods employed for these analyses. researchgate.netnih.gov QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are suitable for detailed analysis of smaller molecules or fragments. mdpi.comnih.gov MM methods, on the other hand, are computationally less expensive and can be used for rapid conformational searches of larger molecules. researchgate.net

A combination of these methods, often in a QM/MM hybrid approach, can provide a robust understanding of the conformational landscape. nih.govmdpi.com For instance, a systematic conformational search using a molecular mechanics force field could be performed to generate a wide range of possible structures. The low-energy conformers identified can then be subjected to higher-level QM calculations to refine their geometries and relative energies. This information is critical for understanding how the molecule will present its pharmacophoric features, such as the amine group, for interaction with a biological target.

Table 1: Representative Computational Methods for Conformational Analysis

Computational MethodDescriptionApplication to this compound
Molecular Mechanics (MM) Employs classical physics to model the interactions between atoms. It is computationally efficient and suitable for exploring a large conformational space.Initial screening of possible conformations of the pyrrolidine ring and the orientation of the amine substituent.
Quantum Mechanics (QM) Based on the principles of quantum theory, it provides a more accurate description of electronic structure and bonding.Refinement of the geometries and relative energies of the low-energy conformers identified by MM.
Density Functional Theory (DFT) A class of QM methods that calculates the electronic structure of a molecule based on its electron density.Provides a good balance between accuracy and computational cost for determining the preferred conformation.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, critical region of the molecule with QM and the rest with MM.Can be used to model the interaction of this compound with a biological target, where the ligand and the active site are treated with QM.

Application of Computational Chemistry for Scaffold Optimization

Computational chemistry plays a pivotal role in the optimization of scaffolds like 5-azaspiro[2.4]heptane to enhance their drug-like properties. mdpi.com Once a lead compound containing this scaffold is identified, computational tools can be used to predict the effects of structural modifications on properties such as binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

In silico techniques enable the rapid virtual screening of a library of derivatives, where different substituents can be systematically added to the 5-azaspiro[2.4]heptane core. mdpi.com For each virtual compound, molecular descriptors can be calculated to predict its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these descriptors with biological activity, providing insights into which modifications are likely to be beneficial. nih.gov

For example, if the 5-azaspiro[2.4]heptane scaffold is part of a molecule targeting a specific receptor, computational methods can be used to explore how modifications to the scaffold affect its interaction with the receptor's binding site. This can involve altering the substitution pattern on the pyrrolidine or cyclopropane rings to improve complementarity with the target. The goal is to identify derivatives with an optimized balance of potency, selectivity, and pharmacokinetic properties. The 5-azaspiro[2.4]heptane scaffold has been successfully incorporated into potent orexin (B13118510) receptor antagonists, where scaffold optimization was crucial for achieving the desired pharmacological profile. researchgate.net

Table 2: Computational Approaches for Scaffold Optimization

TechniqueDescriptionRelevance to this compound
Virtual Screening Computationally screening large libraries of compounds to identify those with a high probability of binding to a biological target.To explore a wide range of derivatives of the 5-azaspiro[2.4]heptane scaffold for potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) Statistical models that correlate the chemical structure of a series of compounds with their biological activity.To predict the activity of new this compound derivatives and guide the design of more potent compounds.
ADME Prediction Computational models that predict the absorption, distribution, metabolism, and excretion properties of a compound.To ensure that optimized scaffolds possess favorable pharmacokinetic profiles for in vivo efficacy.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or nucleic acid, to design ligands with high affinity and selectivity. e-bookshelf.de If the structure of the target for which this compound is a potential ligand is known, SBDD methodologies can be powerfully applied.

The process often begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The this compound molecule would be docked into the active site of the target protein to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. The conformationally rigid nature of the spirocyclic scaffold can be advantageous in reducing the entropic penalty upon binding.

The insights gained from docking studies can then be used to guide the design of new derivatives. For example, if the amine group of this compound forms a critical hydrogen bond with a residue in the active site, modifications can be made to other parts of the molecule to introduce additional favorable interactions. This iterative process of design, synthesis, and testing, guided by computational feedback, is a hallmark of modern drug discovery. The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir (B612246), highlights the successful application of designing complex molecules with specific stereochemistry for optimal target engagement. mdpi.com

Table 3: Key Methodologies in Structure-Based Drug Design

MethodologyDescriptionApplication for this compound
X-ray Crystallography / NMR Spectroscopy Experimental techniques used to determine the three-dimensional structure of biological macromolecules.Provides the essential structural information of the target protein for SBDD.
Molecular Docking A computational method that predicts the binding mode and affinity of a ligand to a receptor.To identify the optimal binding pose of this compound in the target's active site and to predict binding affinity.
Molecular Dynamics (MD) Simulations A computational method that simulates the movement of atoms and molecules over time.To study the stability of the ligand-receptor complex and to understand the dynamic nature of their interactions.
De Novo Design Computational algorithms that design novel molecules that are predicted to bind to a target.To generate new molecular ideas based on the 5-azaspiro[2.4]heptane scaffold that are tailored to the specific binding site.

Challenges and Future Directions in Azaspiro 2.4 Heptan 1 Amine Research

Addressing Synthetic Access and Complexity

The construction of the 5-azaspiro[2.4]heptane core, characterized by the fusion of a cyclopropane (B1198618) and a pyrrolidine (B122466) ring at a single carbon atom, presents notable synthetic challenges. The inherent ring strain and the need for precise stereochemical control demand sophisticated synthetic strategies. Traditional methods often involve multi-step sequences that can be inefficient and limit the accessibility of diverse analogs.

Key challenges in the synthesis of 5-azaspiro[2.4]heptane derivatives include:

Stereocontrol: The spirocyclic nature of the molecule introduces stereocenters that require precise control during synthesis to isolate the desired enantiomers or diastereomers.

Ring Formation: The construction of the strained cyclopropane ring fused to the pyrrolidine ring can be challenging, often requiring specialized reagents and reaction conditions.

Functionalization: The introduction of diverse functional groups onto the spirocyclic scaffold to explore structure-activity relationships (SAR) can be complex and may require the development of novel synthetic methodologies.

To address these challenges, researchers are exploring innovative synthetic routes. One promising approach involves the diversity-oriented synthesis of azaspirocycles, which allows for the rapid generation of a wide range of analogs from common intermediates. nih.govelsevierpure.com This strategy facilitates the exploration of the chemical space around the 5-azaspiro[2.4]heptane core. Furthermore, the development of novel catalytic methods, such as palladium-catalyzed intramolecular cyclization reactions, is enabling more efficient and controlled synthesis of these complex structures.

Strategic Exploration of Novel Chemical Space

The exploration of novel chemical space is crucial for the discovery of new bioactive molecules. For 5-azaspiro[2.4]heptan-1-amine, this involves the systematic modification of its structure to generate a diverse library of analogs with a wide range of physicochemical properties and biological activities. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to achieve this goal. nih.govnih.govmdpi.combrandon-russell.com By employing a series of branching reaction pathways, DOS allows for the creation of a multitude of structurally diverse molecules from a common starting material. nih.gov

The application of DOS to the 5-azaspiro[2.4]heptane scaffold can lead to the generation of libraries of compounds with variations in:

Substitution patterns: Introducing different functional groups at various positions on the pyrrolidine and cyclopropane rings.

Stereochemistry: Systematically exploring all possible stereoisomers to understand their impact on biological activity.

Scaffold modifications: Altering the ring sizes or introducing additional heteroatoms to create novel spirocyclic systems.

By strategically exploring the chemical space around this compound, researchers can identify novel compounds with improved therapeutic potential and gain a deeper understanding of the structure-activity relationships that govern their biological effects.

Integration of High-Throughput Synthesis and Screening

The integration of high-throughput synthesis (HTS) and high-throughput screening is revolutionizing the drug discovery process. nih.govrsc.orgresearchgate.net These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of promising drug candidates. nih.govrsc.orgresearchgate.net While the complex nature of spirocycle synthesis has traditionally posed challenges for HTS, recent advancements in automated synthesis and purification are making it increasingly feasible to generate and screen libraries of 5-azaspiro[2.4]heptane derivatives. nih.gov

The workflow for high-throughput synthesis and screening of 5-azaspiro[2.4]heptane libraries typically involves:

StepDescriptionKey Technologies
Library Design Computational methods are used to design a diverse library of 5-azaspiro[2.4]heptane analogs with a range of physicochemical properties.Molecular modeling, cheminformatics
Automated Synthesis Robotic platforms are employed to perform the synthesis of the designed library in a parallel and automated fashion.Liquid handling robots, parallel reactors
High-Throughput Screening The synthesized library is screened against a panel of biological targets to identify compounds with desired activities.Microplate-based assays, fluorescence, luminescence
Hit Identification and Validation The most promising compounds ("hits") are identified and their activity is confirmed through further testing.Dose-response curves, secondary assays

The integration of these technologies will be instrumental in unlocking the full therapeutic potential of the 5-azaspiro[2.4]heptane scaffold by enabling the rapid exploration of vast chemical space and the identification of novel drug candidates.

Advancements in Precision Stereoselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the precise stereoselective synthesis of this compound and its derivatives is of paramount importance. Significant progress has been made in this area, with researchers developing various strategies to control the stereochemical outcome of synthetic reactions.

One notable advancement is the use of asymmetric hydrogenation to produce enantiomerically pure azaspirocycles. For instance, a highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates has been developed to synthesize (S)-7-amino-5-azaspiro[2.4]heptane, a close analog of the target compound, with high enantioselectivity. nih.gov This method provides a key intermediate for the synthesis of quinolone antibacterial agents. nih.gov

Another powerful approach involves the use of chiral catalysts and auxiliaries to direct the stereochemical course of reactions. These methods have been successfully applied to the synthesis of a variety of chiral spirocyclic compounds. The development of such stereocontrolled synthetic routes is crucial for the preparation of enantiomerically pure this compound derivatives, which is essential for their evaluation as potential drug candidates.

Future Therapeutic and Material Science Opportunities

The unique structural features of 5-azaspiro[2.4]heptane derivatives make them attractive scaffolds for the development of novel therapeutics. Their rigid conformation can lead to high binding affinity and selectivity for specific biological targets. Indeed, derivatives of 5-azaspiro[2.4]heptane have already shown promise in several therapeutic areas. For example, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective dopamine (B1211576) D3 receptor antagonists, which have potential applications in the treatment of substance abuse and other neurological disorders. nih.gov

Furthermore, the 5-azaspiro[2.4]heptane scaffold is a key component of Ledipasvir (B612246), a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. This highlights the potential of this chemical motif in the development of antiviral agents.

Looking ahead, the therapeutic opportunities for this compound and its analogs are vast. Potential future research directions include:

Exploration of new biological targets: Screening 5-azaspiro[2.4]heptane libraries against a wider range of biological targets to identify novel therapeutic applications.

Development of CNS-penetrant compounds: The rigid nature of the spirocycle may be advantageous for designing drugs that can cross the blood-brain barrier and target central nervous system disorders.

Application in peptide mimetics: The constrained conformation of the 5-azaspiro[2.4]heptane scaffold can be used to mimic peptide secondary structures, leading to the development of novel peptidomimetics with enhanced stability and oral bioavailability.

While the primary focus of research on this compound has been in the area of medicinal chemistry, its unique structural and physicochemical properties may also lend themselves to applications in material science. The rigid, three-dimensional nature of the spirocyclic core could be exploited in the design of novel polymers, liquid crystals, or functional materials with tailored properties. However, research in this area is still in its infancy, and further investigation is needed to explore the potential of this compound and its derivatives in materials science.

Q & A

Q. Table 1: Synthesis Optimization via Factorial Design

ConditionYield (%)Purity (%)Byproducts (%)
60°C, 5 mol%62928
100°C, 15 mol%85982

Q. Table 2: Pharmacological Profile Comparison

Assay TypeIC50_{50} (nM)Selectivity Index
Enzyme Inhibition1205.2
Cell Viability>1000N/A

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